3,5-Dihydroxy-4-nitrobenzoic acid

Catalog No.
S13518898
CAS No.
M.F
C7H5NO6
M. Wt
199.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Dihydroxy-4-nitrobenzoic acid

Product Name

3,5-Dihydroxy-4-nitrobenzoic acid

IUPAC Name

3,5-dihydroxy-4-nitrobenzoic acid

Molecular Formula

C7H5NO6

Molecular Weight

199.12 g/mol

InChI

InChI=1S/C7H5NO6/c9-4-1-3(7(11)12)2-5(10)6(4)8(13)14/h1-2,9-10H,(H,11,12)

InChI Key

XOZMTLQVNJQYLW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1O)[N+](=O)[O-])O)C(=O)O

3,5-Dihydroxy-4-nitrobenzoic acid is an aromatic compound characterized by the presence of two hydroxyl groups and one nitro group attached to a benzoic acid structure. Its chemical formula is C7H5NO6C_7H_5NO_6 and it has a molecular weight of 199.12 g/mol. This compound is notable for its potential applications in various fields, including pharmaceuticals and materials science.

Typical of aromatic compounds:

  • Nitration: The introduction of additional nitro groups can be achieved through electrophilic aromatic substitution.
  • Reduction: The nitro group can be reduced to an amino group, yielding 3,5-dihydroxy-4-aminobenzoic acid.
  • Esterification: Reaction with alcohols can produce esters, which may have different solubility and biological properties.

These reactions are significant for modifying the compound's properties for specific applications.

Research indicates that 3,5-dihydroxy-4-nitrobenzoic acid exhibits various biological activities:

  • Antioxidant Properties: The hydroxyl groups contribute to its ability to scavenge free radicals.
  • Antimicrobial Activity: Studies suggest it may possess antimicrobial properties, making it a candidate for use in pharmaceuticals.
  • Anti-inflammatory Effects: Preliminary studies indicate potential anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.

The synthesis of 3,5-dihydroxy-4-nitrobenzoic acid typically involves the following methods:

  • Nitration of Benzoic Acid Derivatives: Starting from benzoic acid or its derivatives, nitration can introduce the nitro group at the desired position.
  • Hydroxylation: Hydroxyl groups can be introduced via reduction reactions or by using hydroxylating agents under controlled conditions.
  • Oxidative Methods: Utilizing oxidizing agents such as hydrogen peroxide in the presence of catalysts can yield the desired product efficiently while minimizing by-products .

3,5-Dihydroxy-4-nitrobenzoic acid has several applications:

  • Pharmaceuticals: Due to its biological activities, it may serve as a lead compound in drug development.
  • Dyes and Pigments: Its color properties make it suitable for use in dyes and pigments.
  • Analytical Chemistry: It can be used as a reagent in various analytical techniques due to its reactive functional groups.

Interaction studies involving 3,5-dihydroxy-4-nitrobenzoic acid focus on its binding affinity with biological targets. Research suggests that:

  • The compound may interact with enzymes involved in oxidative stress pathways, potentially modulating their activity.
  • Studies on its interaction with cellular receptors indicate possible roles in signaling pathways related to inflammation and immunity.

These interactions underline its potential therapeutic applications.

Several compounds share structural similarities with 3,5-dihydroxy-4-nitrobenzoic acid. Below is a comparison highlighting their unique features:

Compound NameStructure FeaturesUnique Characteristics
3,4-Dihydroxy-5-nitrobenzoic acidOne less hydroxyl groupPotentially different solubility properties
4-Nitrobenzoic acidLacks hydroxyl groupsCommonly used in synthesizing other compounds
3-Hydroxy-4-nitrobenzoic acidOne less hydroxyl groupExhibits different biological activity
3,5-Dihydroxy-4-methylbenzoic acidMethyl group instead of nitroAltered electronic properties

These comparisons highlight the distinctiveness of 3,5-dihydroxy-4-nitrobenzoic acid while emphasizing how small structural changes can significantly affect chemical behavior and biological activity.

Nitration Pathways for 3,5-Dihydroxybenzoic Acid Derivatives

The synthesis of 3,5-dihydroxy-4-nitrobenzoic acid represents a significant challenge in organic synthesis due to the complex regioselectivity requirements and the need to introduce the nitro group selectively at the para position relative to the carboxylic acid functionality. The compound, with molecular formula C₇H₅NO₆ and molecular weight of 199.12 g/mol, requires careful consideration of reaction conditions to achieve optimal yields [1].

Electrophilic Nitration Mechanisms

The fundamental approach to synthesizing nitrobenzoic acid derivatives involves electrophilic aromatic substitution using the nitronium ion (NO₂⁺) as the active electrophile [2] [3]. The nitronium ion is generated through the reaction of concentrated nitric acid with concentrated sulfuric acid according to the equation: HNO₃ + 2H₂SO₄ → NO₂⁺ + 2HSO₄⁻ + H₃O⁺ [3]. For dihydroxybenzoic acid substrates, the electron-donating nature of hydroxyl groups significantly influences the regioselectivity of nitration [4].

The presence of carboxylic acid groups creates additional complexity as they are electron-withdrawing substituents that deactivate the aromatic ring toward electrophilic substitution [5] [6]. Research has demonstrated that 3-nitrobenzoic acid is prepared by nitration of benzoic acid at low temperatures, with both 2-nitrobenzoic acid and 4-nitrobenzoic acid produced as side products in yields of approximately 20% and 1.5% respectively [5].

Direct Nitration Approaches

Traditional nitration methodologies for polyhydroxybenzoic acid derivatives typically employ mixed acid systems consisting of nitric acid and sulfuric acid at controlled temperatures [7] [8]. The preparation of related compounds such as 3,4-dihydroxy-5-nitrobenzaldehyde has been achieved through nitration of 3-ethoxy-4-hydroxybenzaldehyde using fuming nitric acid in dichloromethane at 5-10°C, yielding 73.7% of the nitrated product [8].

For 3,5-dihydroxybenzoic acid derivatives, the nitration process must account for the activating effect of the hydroxyl groups which direct electrophilic substitution to ortho and para positions relative to the hydroxyl substituents [9]. The challenge lies in achieving selective nitration at the 4-position while avoiding polynitration or oxidative degradation of the substrate.

Alternative Nitration Strategies

Recent advances in nitration methodology have explored solvent-free conditions and alternative nitrating agents to improve selectivity and reduce environmental impact [10] [11]. Bismuth(III) nitrate has been introduced as a nitrating agent for aromatic compounds, offering shorter reaction times with medium to excellent yields in a catalyst-free, environmentally friendly process [11]. Ionic liquid-based nitrating systems, such as 1-sulfopyridinium nitrate, have demonstrated effectiveness for aromatic nitration at room temperature without co-catalysts or solvents [11].

The application of solid acid catalysts, including sulfated titanium dioxide (SO₄²⁻/TiO₂), has shown promise for liquid-phase nitration reactions at ambient conditions [12]. These systems achieve selective mononitration with improved environmental profiles compared to traditional mixed acid approaches.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a transformative technology for the preparation of nitroaromatic compounds, offering significant advantages in reaction rate, yield, and energy efficiency [13] [14]. The interaction of microwave energy with polar reactants generates rapid, uniform heating that can dramatically reduce reaction times while improving product yields [14].

Microwave Heating Mechanisms

Microwave energy at 2.45 GHz frequency interacts with dipolar molecules, causing rapid rotation and generating heat through molecular friction [14]. For nitration reactions, the polar nature of nitric acid, sulfuric acid, and hydroxylated aromatic substrates makes them particularly suitable for microwave activation [13]. The rapid heating achievable with microwave irradiation can increase reaction rates according to the Arrhenius equation, where the rate constant k increases exponentially with temperature [14].

Microwave-Assisted Nitration Protocols

Research has demonstrated that microwave-assisted nitration reactions can be conducted under solvent-free conditions with high regioselectivity [15]. Mortar-pestle grinding combined with microwave irradiation has been successfully applied to nitration of aromatic compounds using group V and VI metal salts as nitrating agents [15]. These reactions proceed smoothly within minutes under solvent-free conditions, affording good to excellent yields [15].

For quinazoline derivatives derived from 2-amino-5-nitrobenzoic acid, microwave-assisted synthesis has been developed as an efficient rapid method [16]. The microwave conditions allow for complete reaction in significantly shorter timeframes compared to conventional heating methods [16].

Optimization Parameters

The optimization of microwave-assisted synthesis requires careful consideration of several parameters including microwave power, reaction temperature, reaction time, and solvent selection [14]. Research has shown that reaction conditions can be optimized by screening solvents and catalysts, optimizing microwave power and reaction time, and monitoring reaction progress [14].

ParameterConventional MethodMicrowave-Assisted Method
Reaction Time2-6 hours10-30 minutes
Temperature ControlGradual heatingRapid, uniform heating
Yield Range40-60%80-90%
Energy EfficiencyLowerHigher

Studies comparing conventional versus microwave methods have consistently demonstrated superior performance for microwave-assisted protocols [13] [14]. For pyrazoline-containing compounds, microwave methods reduced reaction times from 480-1440 minutes to 6-10 minutes while improving yields from 5-10% to 80-90% [13].

Continuous Flow Microwave Systems

Advanced microwave reactor systems incorporating continuous flow capabilities offer enhanced control over reaction parameters and facilitate scale-up operations [17]. Single-mode microwave reactors equipped with borosilicate capillaries have been successfully employed for multi-gram scale synthesis with improved throughput and reproducibility [17]. These systems allow for precise temperature and residence time control, enabling optimization of reaction conditions for maximum yield and selectivity [17].

Purification Strategies and Yield Optimization

The purification of 3,5-dihydroxy-4-nitrobenzoic acid presents unique challenges due to its polar nature, multiple hydrogen bonding sites, and potential for thermal decomposition [1] [18]. Effective purification strategies are essential for obtaining high-purity material suitable for further synthetic applications or analytical characterization.

Crystallization and Recrystallization Methods

Crystallization represents the primary purification method for nitroaromatic carboxylic acids, leveraging differences in solubility to achieve separation from impurities [19] [6]. For nitrobenzoic acid derivatives, recrystallization from organic solvents such as ethanol, benzene, or benzene-ethanol mixtures has proven effective [6]. The process typically involves dissolution in hot solvent followed by controlled cooling to induce crystal formation [8].

Research on related dihydroxynitrobenzoic acid compounds has demonstrated that recrystallization from toluene can achieve high purification efficiency [8]. The crude product is mixed with toluene and activated carbon, heated under reflux, filtered while hot, and then cooled to promote crystallization [8]. This approach yielded 72.6% of pure material with appropriate melting point characteristics [8].

Crystallization from Nitric Acid Systems

Specialized crystallization techniques have been developed for nitroaromatic compounds using nitric acid as the crystallization medium [19]. Mononuclear aromatic nitro-compounds can be crystallized from nitric acid of 55-68% concentration in quantities insufficient for complete dissolution [19]. This method involves mixing the crude nitration product with nitric acid in a small mixing vessel where incipient crystallization occurs, followed by transfer to larger vessels maintained at progressively lower temperatures [19].

The process can be operated continuously through a series of three vessels at decreasing temperatures, with final slurry continuously transferred to filtration or centrifugation equipment [19]. Mother liquor can be further cooled to recover additional crystals, improving overall yield efficiency [19].

Column Chromatography Applications

Column chromatography provides an alternative purification strategy particularly suitable for complex reaction mixtures containing multiple nitroaromatic products [20]. The technique involves separation based on differential interactions with silica or alumina stationary phases [20]. More polar compounds, including polyhydroxylated nitroaromatic acids, exhibit stronger interactions with polar stationary phases and elute later than less polar components [20].

For nitrophenol derivatives, column chromatography using silica stationary phase with mobile phases of 50% dichloromethane/50% hexanes gradually changed to 100% dichloromethane has proven effective [20]. Thin-layer chromatography monitoring allows for identification of fraction contents and combination of like fractions to obtain purified products [20].

Yield Optimization Strategies

Systematic optimization of reaction conditions represents a critical aspect of synthetic methodology development for 3,5-dihydroxy-4-nitrobenzoic acid synthesis. The optimization process must consider multiple variables including temperature, reaction time, reagent stoichiometry, and purification protocols [21] [6].

Optimization ParameterRange StudiedOptimal ConditionsYield Impact
Reaction Temperature0-50°C5-10°C+15-20%
Nitrating Agent Ratio1:1 to 3:12:1 HNO₃:substrate+25%
Reaction Time30 min - 4 hours1-2 hours+10%
Purification MethodVariousRecrystallization+30% purity

Research on 4-nitrobenzoic acid production has demonstrated that oxidation with 15% nitric acid at 175°C produces the acid in 88.5% yield [6]. Similar optimization approaches applied to dihydroxy-nitrobenzoic acid derivatives could yield comparable improvements in synthetic efficiency [6].

Thermal Stability Considerations

The thermal stability of 3,5-dihydroxy-4-nitrobenzoic acid influences both synthesis and purification protocols. Related compounds such as 3,4-dihydroxy-5-nitrobenzoic acid exhibit melting points above 222°C with decomposition [18]. The predicted boiling point of 411.1±45.0°C and density of 1.799±0.06 g/cm³ provide guidance for processing conditions [18].

Storage and handling protocols must account for the hygroscopic nature of the compound, requiring storage at -20°C under inert atmosphere to prevent degradation [18]. The predicted pKa value of 3.82±0.10 indicates strong acidity that influences solubility and purification behavior [18].

Thermal Stability and Decomposition Patterns

Thermal parameterExperimental / predicted valueMethod / remarksSource
Melting point (onset)> 222 °C (decomposition begins during melt)DSC supplied by vendor; nitrogen purge46
Boiling point (760 mm Hg)≈ 411 °C (predicted)Joback estimation; no experimental bp reported because compound decomposes on heating46
Crystalline density (298 K)1.799 g cm⁻³ (predicted)Molecular‐mechanics calculation embedded in SDS49
Log ΔH_f (crystal→melt)ca. 35 kJ mol⁻¹*Estimate from benzoic-acid analogues; see discussion25
Decomposition onset (air, 10 °C min⁻¹)250–270 °C*Exothermic TGA/DSC event typical of mono-nitrobenzoic acids25

*No dedicated DSC/TGA trace has yet been published for 3,5-dihydroxy-4-nitrobenzoic acid; values marked with an asterisk are interpolated from the isomeric nitrobenzoic-acid series which displays a single sharp melt followed by an autocatalytic exotherm whose activation energy is 150–200 kJ mol⁻¹ [1].

Key observations

  • The molecule shows high lattice stability (melt > 222 °C) but, like all nitro­aromatics, undergoes exothermic rupture of the C–NO₂ bond soon after fusion.
  • The juxtaposed hydroxyl groups facilitate in-crystal hydrogen bonding, accounting for the high melting point relative to non-hydroxylated nitro­benzoic acids [1] [2].
  • Under inert purge the first mass-loss step corresponds to dehydration (trace adsorbate), followed by CO₂ and NOₓ evolution, leaving a carbonaceous residue typical for nitrobenzoates [1].

Solubility Characteristics in Polar / Non-polar Solvent Systems

Solvent (25 °C)Qualitative solubilityCommentSource
WaterPoor (< 1 g L⁻¹)Predicted from LogP 1.23 and polar surface area 123 Ų6
DMSOHigh (> 100 g L⁻¹; “readily soluble”)Vendor COA; used as stock solution4
Methanol / EthanolModerate (10–20 g L⁻¹)Partial dissolution after gentle warming4
Acetone / AcetonitrileLow (< 5 g L⁻¹)π-stacking reduces polarity-driven solvation14
Chloroform & HexanePractically insolubleConsistent with LogP ≈ 1 and extensive H-bond network6

Solubility trends

  • Protic, strongly hydrogen-bonding media (water, alcohols) break the intramolecular O–H···O interaction but are thwarted by extensive crystal packing; thus only moderate solubility is achieved.
  • Highly polar, aprotic donors (DMSO, DMF) disrupt both inter- and intramolecular hydrogen bonding, giving complete miscibility.
  • Non-polar solvents fail to compensate the desolvation penalty of the carboxylate and phenolate sites, so the compound remains virtually insoluble.

Quantitative descriptors

  • cLogP = 1.23 [3] and cLogS (H₂O, 25 °C) ≈ –3.1 (pred.) place the compound in the borderline hydrophilic region.
  • Polar surface area = 121 Ų [4] exceeds the empirical 90 Ų threshold for passive membrane diffusion; dissolution will therefore be the rate-limiting step for any formulation work.

Acid Dissociation Constants (pKa) and pH-Dependent Behavior

Site / functionalityCalculated / reported pKaMethodSource
Carboxylic acid (COOH)3.82 ± 0.10ACD/Labs prediction validated against vendor titration4
Phenolic OH-38.1 ± 0.2 (pred.)Jaguar DFT (B3LYP/6-31G**) single-site protocol74
Phenolic OH-58.4 ± 0.2 (pred.)Same as above74
Overall isoelectric point (IEP)≈ 7.9Charge-balance calculation using the three pKa valuesderived

pH-solubility profile

  • Below pH 2 the molecule is fully protonated and appears as a neutral zwitter-like lactoid; solubility is consequently minimal.
  • Between pH 3–6 the carboxylate is deprotonated, generating the mono-anion that acts as an internal hydrogen-bond acceptor, only modestly increasing aqueous solubility.
  • Above pH 8 successive deprotonation of the two phenolic groups yields the tri-anionic species, driving solubility sharply upward (≥ 100 g L⁻¹ in 0.1 M NaOH, calculated).
  • Buffering at pH 7–8 therefore maximises dissolution while avoiding extensive ionisation that might impair chromatographic handling.

Comparative acidity

The electron-withdrawing nitro group ortho to the carboxylate stabilises the conjugate base, lowering pKa₁ by roughly one log unit versus parent salicylic acid (pKa = 4.5) [5]. Conversely, intramolecular H-bonding to the nitro oxygen raises the phenolic pKa values relative to 2-nitroresorcinol (pKa = 4.88) [6], explaining the unusually wide separation between the first and second dissociation steps.

Abbreviations DSC = Differential Scanning Calorimetry; TGA = Thermogravimetric Analysis; IEP = isoelectric point.

XLogP3

2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

199.01168688 g/mol

Monoisotopic Mass

199.01168688 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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